

Application Notes and Protocols for Bioequivalence Study of Daclatasvir Formulations

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Compound of Interest

Compound Name: *Daclatasvir-13C2,d6*

Cat. No.: *B15582057*

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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide a detailed protocol for conducting a bioequivalence study of Daclatasvir formulations. This document outlines the study design, experimental procedures for in-vitro dissolution and in-vivo pharmacokinetic analysis, and data presentation guidelines, adhering to regulatory standards.

Introduction

Daclatasvir is a direct-acting antiviral agent highly effective in the treatment of chronic hepatitis C virus (HCV) infection.^[1] To ensure the therapeutic equivalence of generic Daclatasvir formulations to the innovator product, a bioequivalence study is essential. This study aims to demonstrate that the generic formulation exhibits a comparable rate and extent of absorption to the reference product under similar experimental conditions.

Study Design and Conduct

A bioequivalence study for Daclatasvir should be designed as a single-dose, randomized, two-period, two-sequence, crossover study conducted in healthy adult human subjects under fasting conditions.^{[2][3]}

Key Study Parameters:

Parameter	Recommendation
Study Design	Single-dose, randomized, two-period, two-sequence, crossover
Study Population	Healthy adult male and non-pregnant, non-lactating female subjects
Condition	Fasting (overnight fast of at least 10 hours)
Dose	A single oral dose of the highest strength of Daclatasvir (e.g., 60 mg)[3]
Washout Period	A minimum of 7 days between the two periods to ensure complete drug elimination, based on Daclatasvir's half-life of 12-15 hours.[2][4]
Analyte	Daclatasvir (parent drug) in plasma[3]
Bioanalytical Method	A validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method[3]

Ethical Considerations: The study protocol must be approved by an independent ethics committee or institutional review board. All participants must provide written informed consent before enrollment. The study should be conducted in accordance with the principles of Good Clinical Practice (GCP).

Experimental Protocols

In-Vitro Dissolution Testing

Comparative in-vitro dissolution testing should be performed on the test and reference Daclatasvir tablet formulations as a quality control measure and to support bio-waivers for lower strengths.

Dissolution Parameters:

Parameter	Condition
Apparatus	USP Apparatus II (Paddle)
Dissolution Medium	900 mL of 0.1 N HCl, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer
Paddle Speed	50 rpm
Temperature	37 ± 0.5 °C
Sampling Times	10, 15, 20, 30, 45, and 60 minutes
Analytical Method	High-Performance Liquid Chromatography (HPLC) with UV detection

HPLC Method for Dissolution Samples:

Parameter	Condition
Column	C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	A mixture of a suitable buffer (e.g., 9 mM dipotassium hydrogen orthophosphate, pH 4.0) and acetonitrile in a 60:40 v/v ratio. [5]
Flow Rate	1.0 mL/min
Detection Wavelength	265 nm [5]
Injection Volume	20 µL
Column Temperature	40 °C

In-Vivo Pharmacokinetic Study

Blood Sampling:

Following the administration of a single oral dose of the test or reference Daclatasvir formulation, venous blood samples (approximately 5 mL) should be collected into vacutainers containing K2EDTA as an anticoagulant at the following time points: pre-dose (0 hour) and at

0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma should be separated by centrifugation and stored at -70°C until analysis.

Bioanalytical Method: LC-MS/MS

A validated LC-MS/MS method is the standard for the quantification of Daclatasvir in human plasma due to its high sensitivity and selectivity.^[6]

Sample Preparation (Solid-Phase Extraction - SPE):

- Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
- To 200 µL of plasma sample, add 25 µL of an internal standard solution (e.g., Daclatasvir-d8).
- Load the pre-treated sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in 200 µL of the mobile phase and inject it into the LC-MS/MS system.

Chromatographic Conditions:

Parameter	Condition
Column	A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 μ m)
Mobile Phase	A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40 °C

Mass Spectrometric Conditions:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI) in positive mode
Multiple Reaction Monitoring (MRM) Transitions	Daclatasvir: m/z 739.4 \rightarrow 339.2 ^[7] Daclatasvir-d8 (IS): m/z 747.4 \rightarrow 347.2
Ion Source Temperature	500 °C
Ion Spray Voltage	5500 V

Pharmacokinetic and Statistical Analysis

The following pharmacokinetic parameters will be calculated for Daclatasvir from the plasma concentration-time data for both the test and reference formulations:

- C_{max}: Maximum observed plasma concentration.
- T_{max}: Time to reach C_{max}.
- AUC_{0-t}: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
- AUC_{0-∞}: Area under the plasma concentration-time curve from time zero to infinity.

The Cmax and AUC values will be log-transformed before statistical analysis. An analysis of variance (ANOVA) will be performed to assess the effects of formulation, period, sequence, and subject.

Bioequivalence Acceptance Criteria:

The 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) of Cmax and AUC0-t must be within the acceptance range of 80.00% to 125.00%.

Data Presentation

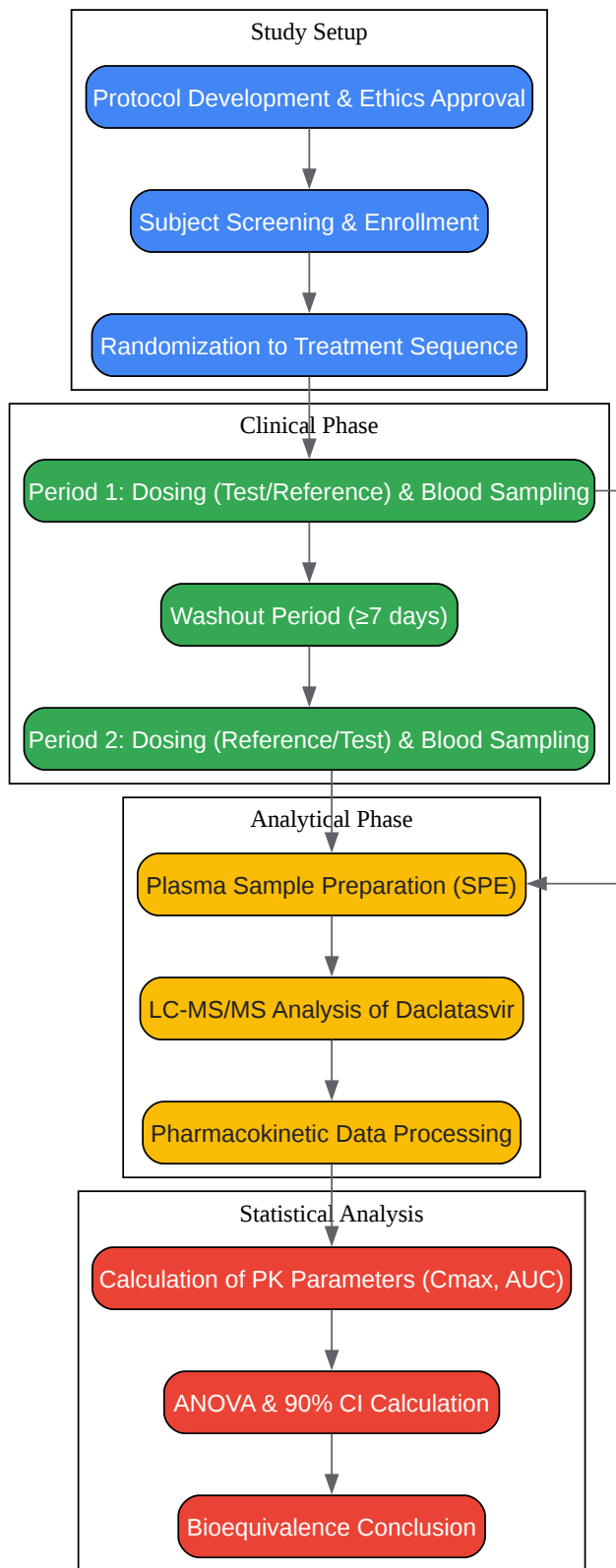
Quantitative data from the pharmacokinetic analysis should be summarized in clear and concise tables.

Table 1: Summary of Pharmacokinetic Parameters of Daclatasvir

Parameter (Unit)	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	Ratio of Geometric Means (Test/Ref) %	90% Confidence Interval
Cmax (ng/mL)	[Insert Mean ± SD]	[Insert Mean ± SD]	[Insert Ratio]	[Insert CI]
AUC0-t (ngh/mL)	[Insert Mean ± SD]	[Insert Mean ± SD]	[Insert Ratio]	[Insert CI]
AUC0-∞ (ngh/mL)	[Insert Mean ± SD]	[Insert Mean ± SD]	[Insert Ratio]	[Insert CI]
Tmax (h)	[Insert Median (Min-Max)]	[Insert Median (Min-Max)]	-	-
t1/2 (h)	[Insert Mean ± SD]	[Insert Mean ± SD]	-	-

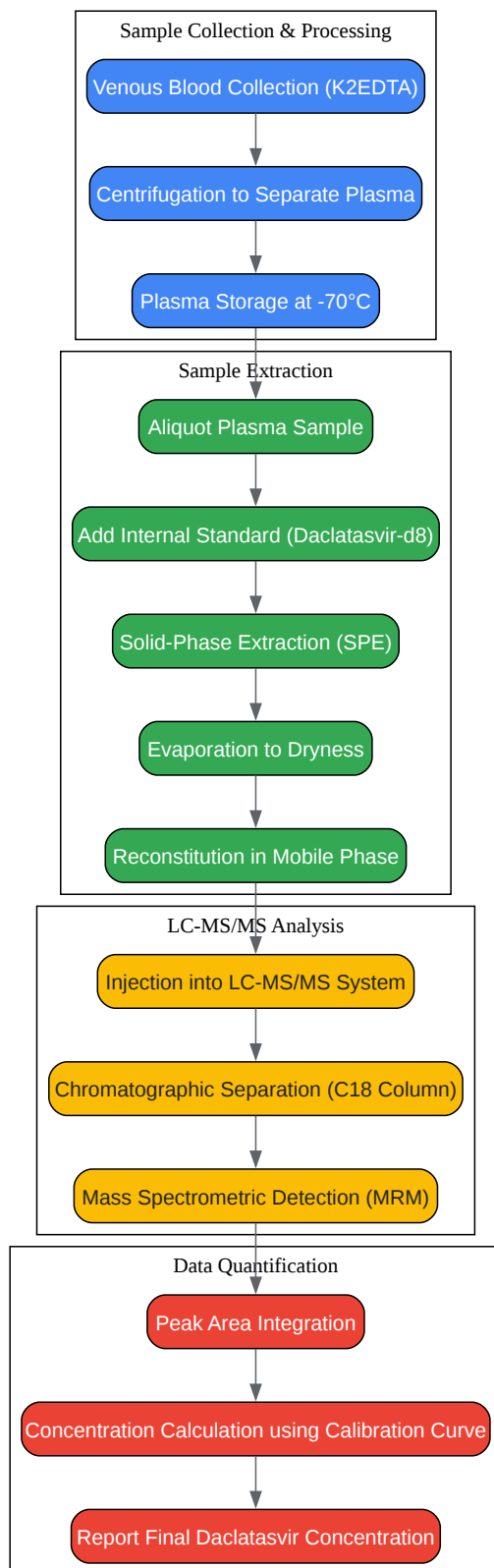
Visualizations

The following diagrams illustrate the key workflows and logical relationships in the bioequivalence study of Daclatasvir.



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Bioequivalence Study Workflow Diagram



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Bioanalytical Method Workflow

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